molecular formula C17H19N3O B11225530 N'-[(E)-(4-tert-butylphenyl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11225530
M. Wt: 281.35 g/mol
InChI Key: JWVZAJFJHQBYNW-XDHOZWIPSA-N
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Description

N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-4-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-tert-butylbenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting amine and aldehyde .

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. This property is utilized in coordination chemistry and can influence various biochemical pathways. The compound’s interaction with enzymes and proteins can inhibit their activity, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-tert-butylphenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the tert-butylphenyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it distinct from other similar compounds and can affect its binding affinity and selectivity in various applications .

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H19N3O/c1-17(2,3)15-6-4-13(5-7-15)12-19-20-16(21)14-8-10-18-11-9-14/h4-12H,1-3H3,(H,20,21)/b19-12+

InChI Key

JWVZAJFJHQBYNW-XDHOZWIPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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